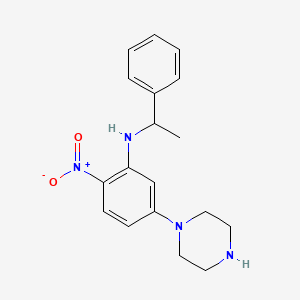![molecular formula C18H23NO3 B4895803 (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine are similar to those of other phenethylamine compounds. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and enhanced mood. It has also been shown to cause changes in perception, such as altered visual and auditory experiences.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine for lab experiments is its potency. It is a highly potent compound, meaning that it can be used in very small quantities for research purposes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for toxicity. It is important for researchers to exercise caution when handling this compound, as it can cause harm if not handled properly.
Zukünftige Richtungen
There are many potential future directions for the research of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of interest is its potential use in the development of new drugs for the treatment of mental health disorders. Additionally, it may be useful in the development of new antibacterial and antiviral agents. Further research is also needed to fully understand the mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its potential effects on the brain and body.
Conclusion:
In conclusion, (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a highly potent psychoactive compound that has gained popularity among researchers for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds great promise for the development of new drugs and treatments.
Synthesemethoden
The synthesis of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the condensation of 2,5-dimethoxybenzaldehyde and 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Wissenschaftliche Forschungsanwendungen
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINAZWQWQFIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)



![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)